(-)-2,10-(3,3-Dichlorocamphor)sultam

Beschreibung

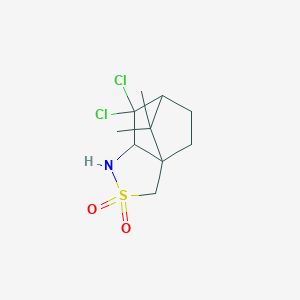

(-)-2,10-(3,3-Dichlorocamphor)sultam is a chiral bicyclic sultam derived from camphor, featuring a sulfonamide group (-SO₂NH-) integrated into a fused ring system. Its structure includes two chlorine atoms at the 3,3-positions of the camphor backbone, enhancing steric and electronic properties critical for asymmetric synthesis . The compound has the molecular formula C₁₀H₁₅Cl₂NO₂S, a molecular weight of 284.2 g/mol, and is commonly used as a chiral auxiliary or catalyst in enantioselective reactions . It is stored at 2–8°C and is soluble in organic solvents like DMSO, with stock solutions typically prepared at 10 mM concentrations for research applications .

Eigenschaften

IUPAC Name |

6,6-dichloro-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15Cl2NO2S/c1-8(2)6-3-4-9(8)5-16(14,15)13-7(9)10(6,11)12/h6-7,13H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIVOSROXPRXLJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC13CS(=O)(=O)NC3C2(Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of (-)-2,10-(3,3-Dichlorocamphor)sultam typically involves the reaction of 3,3-dichlorocamphor with sultam under specific conditions. The reaction conditions often include the use of catalysts and controlled temperature and pressure to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Analyse Chemischer Reaktionen

(-)-2,10-(3,3-Dichlorcampher)sultam unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können die Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid beinhalten.

Substitution: Substitutionsreaktionen können mit Nukleophilen oder Elektrophilen auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen saure oder basische Katalysatoren, kontrollierte Temperaturen und spezifische Lösungsmittel, um die gewünschten Transformationen zu ermöglichen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

(-)-2,10-(3,3-Dichlorcampher)sultam hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Reagenz in der organischen Synthese zur Herstellung verschiedener Verbindungen verwendet.

Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem wertvollen Werkzeug bei der Untersuchung biochemischer Pfade und Interaktionen.

Medizin: Es werden laufend Forschungen durchgeführt, um das potenzielle therapeutische Anwendungsspektrum zu untersuchen, einschließlich seiner Verwendung als Vorläufer für die Medikamentenentwicklung.

Wirkmechanismus

Der Wirkungsmechanismus von (-)-2,10-(3,3-Dichlorcampher)sultam beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Pfaden. Es ist bekannt, dass die Dichlorcamphergruppe der Verbindung mit Enzymen und Proteinen interagiert, wodurch deren Aktivität möglicherweise gehemmt oder verändert wird. Die Sultamgruppe kann auch eine Rolle bei der Stabilisierung der Verbindung und der Erhöhung ihrer Bindungsaffinität zu Zielmolekülen spielen .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare (-)-2,10-(3,3-Dichlorocamphor)sultam with structurally related sultams, emphasizing substituents, molecular properties, and applications.

*CAS for parent compound inferred from and .

Key Comparisons:

Structural Modifications and Electronic Effects Chlorination: The 3,3-dichloro substitution in this compound increases molecular weight by ~60.9 g/mol compared to the non-chlorinated parent compound. Acylated Derivatives: N-Propionyl-(2S)-bornane-10,2-sultam introduces a propionyl group, altering solubility and steric bulk. However, its use in Grignard reactions shows lower stereoselectivity compared to chlorinated variants .

Synthetic Utility The parent (1S)-(−)-2,10-Camphorsultam is widely used in asymmetric catalysis, such as synthesizing α-amino acids with >99% enantiomeric excess (e.e.) via copper-mediated reactions . this compound’s chlorine substituents may improve its performance in harsh reaction conditions (e.g., acidic media) due to increased stability .

Biological Activity Sultams, including chlorinated derivatives, exhibit broad bioactivity (e.g., antiviral, anticancer) attributed to their sulfonamide moiety .

Commercial Availability this compound is marketed by GLPBIO for research, with strict quality control (purity >99%) . Non-chlorinated camphorsultams are also commercially available but lack the enhanced reactivity of chlorinated analogs .

Biologische Aktivität

(-)-2,10-(3,3-Dichlorocamphor)sultam is a chiral sulfonamide compound derived from camphor. Its unique structure and properties have attracted significant attention in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is CHClNOS with a molecular weight of approximately 332.22 g/mol. The presence of dichloro substituents enhances its biological activity by influencing its interaction with biological targets.

Biological Activities

Research has documented various biological activities associated with this compound:

- Antifungal Activity : Studies have shown that derivatives of camphorsultam exhibit moderate to good antifungal activity against pathogens such as Botrytis dothidea and Phytophthora capsici. For instance, a compound derived from this class demonstrated significant inhibition at concentrations as low as 200 mg/L in vivo .

- Enzyme Inhibition : The compound has been identified as an inhibitor of specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs.

- Organocatalytic Properties : Its unique steric and electronic properties allow it to serve as an effective organocatalyst in asymmetric synthesis, showcasing high enantioselectivity.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Interaction with Enzymes : The compound's ability to inhibit cytochrome P450 enzymes suggests a competitive or non-competitive inhibition mechanism, affecting the metabolic pathways of various substrates.

- Membrane Permeability : The antifungal activity observed may be linked to increased cell membrane permeability in fungal cells, leading to cell lysis and death .

- Catalytic Efficiency : The presence of the dichlorobenzoyl group enhances catalytic efficiency through specific interactions with substrates in asymmetric reactions.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Antifungal Efficacy : A study reported that a derivative exhibited superior antifungal activity compared to other camphorsultam derivatives, attributed to enhanced membrane disruption capabilities .

| Compound | Activity | Concentration (mg/L) | Mechanism |

|---|---|---|---|

| 2d | Antifungal | 200 | Membrane permeability |

| 2e | Moderate | 300 | Enzyme inhibition |

- Pharmacokinetic Studies : Research indicated that the compound's interaction with cytochrome P450 enzymes can lead to altered drug metabolism profiles when used in combination therapies. This finding underscores the importance of understanding drug-drug interactions in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.